molecular formula C14H20N2OS B5739700 1-cyclopentyl-4-(2-thienylcarbonyl)piperazine CAS No. 6039-31-2

1-cyclopentyl-4-(2-thienylcarbonyl)piperazine

Cat. No.: B5739700
CAS No.: 6039-31-2
M. Wt: 264.39 g/mol
InChI Key: QVSVIQYJCRDUSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopentyl-4-(2-thienylcarbonyl)piperazine, also known as CTTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTTP is a piperazine derivative that has been synthesized through various methods and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-cyclopentyl-4-(2-thienylcarbonyl)piperazine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. This compound has also been shown to modulate the activity of the GABAergic system and the opioid system, which may contribute to its anxiolytic and antinociceptive effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to reduce the levels of corticosterone, a stress hormone, which may contribute to its antinociceptive effects. In addition, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and function.

Advantages and Limitations for Lab Experiments

1-cyclopentyl-4-(2-thienylcarbonyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit interesting biochemical and physiological effects. However, there are also some limitations to using this compound in lab experiments. It has a short half-life and is rapidly metabolized in vivo, which may affect its efficacy. In addition, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 1-cyclopentyl-4-(2-thienylcarbonyl)piperazine. First, further studies are needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems. Second, more research is needed to investigate the potential therapeutic applications of this compound, particularly in the treatment of neurodegenerative diseases. Third, studies are needed to optimize the synthesis and formulation of this compound to improve its efficacy and stability. Finally, more research is needed to investigate the safety and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of 1-cyclopentyl-4-(2-thienylcarbonyl)piperazine has been achieved through various methods. One of the most commonly used methods is the reaction of 1-cyclopentylpiperazine with 2-thiophenecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

1-cyclopentyl-4-(2-thienylcarbonyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidepressant, anxiolytic, and antinociceptive effects in animal models. This compound has also been investigated for its potential in treating drug addiction and withdrawal symptoms. In addition, this compound has been shown to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

(4-cyclopentylpiperazin-1-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c17-14(13-6-3-11-18-13)16-9-7-15(8-10-16)12-4-1-2-5-12/h3,6,11-12H,1-2,4-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSVIQYJCRDUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50975794
Record name (4-Cyclopentylpiperazin-1-yl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6039-31-2
Record name (4-Cyclopentylpiperazin-1-yl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.